REACTION_CXSMILES
|
O1CCO[CH:2]1[CH2:6][CH2:7][C:8]([C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1)=O.[C:17]([NH:20][CH2:21][CH2:22][NH2:23])(=[O:19])[CH3:18]>C(O)(=O)C>[C:13]1([CH3:16])[CH:12]=[CH:11][C:10]([C:8]2[N:23]([CH2:22][CH2:21][NH:20][C:17](=[O:19])[CH3:18])[CH:2]=[CH:6][CH:7]=2)=[CH:15][CH:14]=1
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Name
|
3-(1,3-Dioxolan-2yl)-4'-methylpropiophenone
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Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)CCC(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCCN
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added under argon
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the acetic acid was subsequently removed in a vacuum
|
Type
|
WASH
|
Details
|
washed with a mixture of 100 ml of saturated sodium hydrogen carbonate solution and 150 ml of 2N sodium hydroxide solution
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Type
|
EXTRACTION
|
Details
|
The aqueous phase was back-extracted twice with 100 ml of methylene chloride each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
The residue, 14.0 g of dark brown oil were chromatographed on 550 g of silica gel with ethyl acetate/hexane (2:1) as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C=1N(C=CC1)CCNC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |